ICL-CCIC-0019 - 936498-64-5

ICL-CCIC-0019

Catalog Number: EVT-269986
CAS Number: 936498-64-5
Molecular Formula: C26H44Br2N4
Molecular Weight: 572.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ICL-CCIC-0019 is a choline kinase alpha (CHKA) inhibitor. ICL-CCIC-0019 decreases phosphocholine levels and the fraction of labeled choline in lipids, and induces G1 arrest, endoplasmic reticulum stress and apoptosis of a panel of 60 cancer cell lines.
Overview

ICL-CCIC-0019 is a selective and potent inhibitor of choline kinase alpha, an enzyme critical in phosphatidylcholine synthesis and cellular metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It operates by disrupting the choline metabolism pathway, which is often upregulated in cancer cells, leading to altered metabolic processes that may inhibit tumor growth.

Source and Classification

ICL-CCIC-0019 was developed as part of a broader effort to target choline kinase alpha due to its role in cancer progression. The compound is classified as a small-molecule inhibitor and has been characterized as a novel therapeutic agent with potential applications across various malignancies .

Synthesis Analysis

Methods

The synthesis of ICL-CCIC-0019 involves several chemical reactions designed to create a compound that effectively inhibits choline kinase alpha. The specific synthetic route includes the use of various reagents and conditions that facilitate the formation of the desired molecular structure. Detailed methods for synthesizing ICL-CCIC-0019 are documented in supplementary materials associated with research studies, including high-performance liquid chromatography (HPLC) techniques for purification and analysis .

Technical Details

The synthesis process typically involves:

  • Reagents: Specific chemical precursors that contribute to the formation of ICL-CCIC-0019.
  • Conditions: Controlled temperature and pressure settings to optimize reaction yields.
  • Purification: HPLC methods are employed to isolate the compound from byproducts, ensuring high purity for biological testing .
Molecular Structure Analysis

Structure

ICL-CCIC-0019 has a defined molecular structure that can be represented through various chemical diagrams. The compound's structure is crucial for its function as an inhibitor of choline kinase alpha.

Data

The molecular formula and other structural data are typically derived from spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses confirm the identity and purity of ICL-CCIC-0019, providing insight into its potential interactions with biological targets .

Chemical Reactions Analysis

Reactions

ICL-CCIC-0019 primarily functions through competitive inhibition of choline kinase alpha, which catalyzes the phosphorylation of choline to phosphocholine. By inhibiting this enzyme, ICL-CCIC-0019 disrupts the synthesis of phosphatidylcholine, leading to metabolic changes within cancer cells.

Technical Details

The mechanism involves:

  • Competitive Binding: ICL-CCIC-0019 competes with choline for binding at the active site of choline kinase alpha.
  • Inhibition Studies: Various assays have been conducted to determine the IC50 values (the concentration required to inhibit 50% of enzyme activity), demonstrating its potency compared to other inhibitors .
Mechanism of Action

Process

The action of ICL-CCIC-0019 on cancer cells involves several metabolic reprogramming events:

  1. Inhibition of Choline Metabolism: Reduced levels of phosphocholine lead to decreased phosphatidylcholine synthesis.
  2. Altered Energy Metabolism: The inhibition results in an energy crisis within cells, prompting increased glycolysis as an alternative energy source.
  3. Cellular Stress Responses: Treatment with ICL-CCIC-0019 has been shown to induce endoplasmic reticulum stress markers, indicating a significant impact on cellular homeostasis .

Data

Experimental data indicate that ICL-CCIC-0019 treatment leads to changes in metabolite levels, including decreased citrate and increased glycolytic intermediates, confirming its role in reprogramming cancer cell metabolism .

Physical and Chemical Properties Analysis

Physical Properties

ICL-CCIC-0019 exhibits specific physical properties such as solubility profiles and stability under various conditions. These properties are essential for determining its suitability for therapeutic applications.

Chemical Properties

The chemical properties include:

Applications

Scientific Uses

ICL-CCIC-0019 is primarily investigated for its potential in cancer therapy due to its ability to selectively inhibit choline kinase alpha. Its applications extend beyond oncology; it may also play a role in treating other conditions associated with dysregulated lipid metabolism, such as inflammatory diseases and certain neurodegenerative disorders . The ongoing research into ICL-CCIC-0019 highlights its promise as a versatile tool in both basic research and clinical settings aimed at understanding and treating complex diseases.

Biochemical Characterization of ICL-CCIC-0019

Structural Analysis and Chemical Properties

Molecular Design and Synthesis Pathways

ICL-CCIC-0019 is a rationally designed small-molecule inhibitor targeting choline kinase alpha (CHKA). Its discovery originated from a focused-library screen of asymmetrical N,N-dimethylaminopyridine (DMAP) derivatives, where DMAP moieties serve as bioisosteric replacements for cationic choline groups. The molecular structure features a central linker connecting two DMAP headgroups, optimizing interactions with CHKA's choline-binding pocket [2] [3]. Unlike earlier bis-cationic inhibitors (e.g., MN58B with quinolinium groups), ICL-CCIC-0019’s DMAP design simplifies synthesis while maintaining potency. The synthetic route involves nucleophilic displacement reactions: 4-chloromethylpyridine is reacted with dimethylamine to form the DMAP precursor, followed by quaternization with dibromoalkane linkers. Final purification employs recrystallization from acetonitrile/ether mixtures [3]. Key innovations include avoiding complex intermediates associated with MN58B synthesis, enhancing reproducibility and yield [3].

Table 1: Key Structural Features of ICL-CCIC-0019

ComponentChemical GroupRole in CHKA Inhibition
Cationic HeadgroupsN,N-Dimethylaminopyridine (DMAP)Mimics choline, competes for substrate binding
LinkerAlkyl chain (variable length)Optimizes spatial orientation of headgroups
Synthetic HandleBromoalkyl intermediateEnables quaternization for cationic charge

Structure-Activity Relationships (SAR) of Choline Kinase Inhibitors

The SAR of CHKA inhibitors hinges on three critical elements:

  • Cationic Headgroups: Quaternized nitrogen atoms are essential for binding CHKA’s anionic choline pocket. DMAP groups in ICL-CCIC-0019 exhibit higher kinase selectivity than quinolinium (MN58B) or pyridinium (CK37) moieties. Replacing DMAP with thienopyrimidine reduces potency by >10-fold, confirming DMAP’s superiority [3] [6].
  • Linker Length and Flexibility: Optimal activity occurs with C4–C6 alkyl linkers. Shorter chains (C2) impair binding affinity (IC~50~ increases to >5 μM), while longer chains (C8) diminish cellular uptake due to increased lipophilicity [3] [6].
  • Asymmetry vs. Symmetry: Asymmetrical designs (e.g., ICL-CCIC-0019) show 3–5× greater potency than symmetrical counterparts (e.g., HC-3) due to enhanced fit into CHKA’s dimeric active site [3] [7].

Table 2: Comparative Potency of CHKA Inhibitors

CompoundIC₅₀ (CHKA)GI₅₀ (HCT116)Selectivity (Kinase Panel)
ICL-CCIC-00190.27 ± 0.06 μM0.98 ± 0.24 μM>20% inhibition in 5/131 kinases
MN58B~0.30 μM~1.50 μMModerate off-target effects
CK37>100 μM>50 μMLow selectivity
RSM-932A (TCD717)0.10 μM0.80 μMClinical-stage inhibitor

Piperazine derivatives (e.g., CK146) were developed from ICL-CCIC-0019 to introduce synthetic handles for prodrug conjugation. However, adding bulky groups (e.g., ε-(Ac)Lys in CK145) abrogates CHKA inhibition, confirming steric constraints near the linker region [3] [4].

Physicochemical Stability and Solubility Profiles

ICL-CCIC-0019 displays moderate aqueous solubility (0.5–1.0 mg/mL in PBS, pH 7.4) due to its dicationic nature, but suffers from pH-dependent instability. Degradation occurs rapidly in acidic conditions (t~1/2~ < 2 h at pH 2) via hydrolysis of the alkyl linker, while it remains stable at neutral pH (t~1/2~ > 48 h) [3] [4]. Solubility is enhanced in organic cosolvents (e.g., 10% DMSO), but precipitation occurs in physiological buffers, limiting in vivo applications. LogP values (calculated = -1.2) indicate high polarity, correlating with poor membrane permeability in Caco-2 assays (P~app~ < 1 × 10⁻⁶ cm/s) [4]. To address these limitations, prodrug strategies were explored:

  • CK145: Incorporates an ε-(Ac)Lys motif cleaved by histone deacetylase (HDAC) and cathepsin L. However, enzymatic activation was inefficient (<20% release in tumor cells) [3] [4].
  • CK147: Uses a prostate-specific membrane antigen (PSMA)-targeting peptide for tumor-selective delivery. While PSMA binding was achieved, linker cleavage released low levels of active inhibitor [4].

Table 3: Physicochemical and ADME Challenges of ICL-CCIC-0019

PropertyValue/CharacteristicImplication
Aqueous Solubility (pH 7.4)0.5–1.0 mg/mLLimited in vivo bioavailability
Acidic Stability (pH 2)t~1/2~ < 2 hoursDegradation in gastric environment
Caco-2 PermeabilityP~app~ < 1 × 10⁻⁶ cm/sPoor intestinal absorption
Plasma Protein Binding>95%Reduced free drug concentration
Metabolic StabilityCYP3A4-mediated demethylationPotential drug-drug interactions

Properties

CAS Number

936498-64-5

Product Name

ICL-CCIC-0019

IUPAC Name

1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide

Molecular Formula

C26H44Br2N4

Molecular Weight

572.47

InChI

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SRYRXSJEWKGQSC-UHFFFAOYSA-L

SMILES

CN(C1=CC=[N+](CCCCCCCCCCCC[N+]2=CC=C(N(C)C)C=C2)C=C1)C.[Br-].[Br-]

Solubility

Soluble in DMSO

Synonyms

ICL-CCIC-0019; ICL CCIC 0019; ICLCCIC0019;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.